3-(1H-pyrazol-1-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZKYUMVLIQOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428179 | |
| Record name | 3-(1H-pyrazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-82-5 | |
| Record name | 3-(1H-Pyrazol-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25699-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-pyrazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 3 1h Pyrazol 1 Yl Benzonitrile Derivatives
Established Synthetic Routes
Condensation Reactions and Intramolecular Cyclization Approaches
A primary and well-established method for constructing the pyrazole (B372694) ring is through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. rrbdavc.org This approach involves the reaction of a substituted hydrazine with a β-dicarbonyl compound, leading to the formation of the pyrazole core. Variations of this method can be used to introduce the benzonitrile (B105546) moiety at the desired position.
Another key strategy involves intramolecular cyclization. For instance, pyrano[2,3-c]pyrazole derivatives can be synthesized through a four-component reaction involving benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. nih.gov The mechanism proceeds through the formation of several intermediates, including a Michael addition, followed by intramolecular cyclization to yield the final pyranopyrazole structure. nih.gov Similarly, 3-amino-1H-pyrazole-4-carbonitriles can be prepared by condensing aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines. mdpi.com
| Reactants | Product | Reaction Type | Reference |
| Hydrazine & 1,3-dicarbonyl compound | Pyrazole derivative | Knorr pyrazole synthesis | rrbdavc.org |
| Benzyl alcohol, ethyl acetoacetate, phenylhydrazine, malononitrile | Pyrano[2,3-c]pyrazole derivative | Four-component reaction with intramolecular cyclization | nih.gov |
| Aroyl-4,4,4-trichloro-2-butenenitriles & hydrazines | 3-Amino-1H-pyrazole-4-carbonitrile | Condensation/Cyclization | mdpi.com |
Nucleophilic Substitution and Alkylation Strategies for Pyrazole-Benzonitrile Linkages
Nucleophilic substitution reactions are fundamental in creating the bond between the pyrazole and benzonitrile rings. N-alkylation of pyrazoles is a common method, though it can sometimes lead to a mixture of regioisomers, particularly with unsymmetrically substituted pyrazoles. sci-hub.se The regioselectivity of N-alkylation can be controlled by steric hindrance; for example, a bulky group at the C-3 position of the pyrazole ring can favor alkylation at the N-1 position. sci-hub.se
An alternative method for N-alkylation utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst, which can proceed under milder conditions than traditional methods that often require strong bases or high temperatures. mdpi.comresearchgate.net This method has been shown to be effective for benzylic, phenethyl, and benzhydryl trichloroacetimidates, yielding N-alkyl pyrazoles in good yields. mdpi.com Steric effects again play a role in determining the major regioisomer in unsymmetrical pyrazoles. mdpi.com
| Alkylating Agent | Catalyst/Conditions | Key Feature | Reference |
| Alkyl halides | Base (e.g., K2CO3) | Can produce isomeric mixtures | sci-hub.se |
| Trichloroacetimidates | Brønsted acid (e.g., camphorsulfonic acid) | Milder conditions, avoids strong base | mdpi.comresearchgate.net |
Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The 1,3-dipolar cycloaddition reaction is a powerful tool for synthesizing pyrazole rings. Pyrazoles can be formed by the cycloaddition between alkynes and nitrile imines. rrbdavc.org A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which is highly efficient for creating 1,2,3-triazole rings and can be adapted for pyrazole synthesis. nih.govnih.govmdpi.com This reaction typically involves a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to join an azide and a terminal alkyne. nih.govnsf.gov
Furthermore, pyrazoles can be synthesized via a [3+2] cycloaddition of sydnones and terminal alkynes, a reaction that has been successfully implemented using silica-supported copper catalysts. rsc.org Ultrasound-assisted 1,3-dipolar cycloaddition reactions have also been developed as a green and sustainable method. mdpi.com A transition-metal-free [3+2] cycloaddition reaction between sulfonyl hydrazones and benzyl acrylate has also been reported, offering an alternative route to pyrazole derivatives. rsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Reference |
| 1,3-Dipolar Cycloaddition | Alkynes and Nitrile Imines | Thermal or Catalytic | rrbdavc.org |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides and Terminal Alkynes | Copper(I) catalyst, Sodium Ascorbate | nih.govnih.gov |
| [3+2] Cycloaddition | Sydnones and Terminal Alkynes | Silica-supported Copper | rsc.org |
| [3+2] Cycloaddition | Sulfonyl hydrazones and Benzyl acrylate | Transition-metal-free | rsc.org |
Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Activation)
Transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as highly efficient methods for the functionalization of pyrazole rings. researchgate.netdntb.gov.ua Palladium-catalyzed C-H activation allows for the direct introduction of various functional groups onto the pyrazole core. For instance, palladium catalysts can be used for the intramolecular C-H activation and C-S bond formation to synthesize pyrazolo[5,1-b]benzothiazoles. rsc.org
Copper-promoted C-H/N-H, C-H/C-H, and N-H/N-H bond couplings have been utilized for the dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and pyrazines. nih.gov These methods offer a broad substrate scope and high functional group compatibility. nih.gov Rhodium(III)-catalyzed pyrazole-directed dual C-H functionalization with diazodicarbonyls has also been developed for the synthesis of polyfunctionalized furans. researchgate.net
| Metal Catalyst | Reaction Type | Application | Reference |
| Palladium | C-H Activation/C-S Formation | Synthesis of pyrazolo[5,1-b]benzothiazoles | rsc.org |
| Copper | C-H/N-H, C-H/C-H, N-H/N-H Coupling | Dimerization of 5-aminopyrazoles | nih.gov |
| Rhodium(III) | Dual C-H Functionalization | Synthesis of polyfunctionalized furans | researchgate.net |
Advanced Synthetic Techniques
Continuous Flow Chemistry Applications in Pyrazole-Benzonitrile Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and better scalability. galchimia.com This technology is increasingly being applied to the synthesis of pyrazole derivatives. mdpi.com
A two-step continuous-flow synthesis of substituted pyrazoles has been developed, starting from acetophenones. galchimia.com The process involves the initial condensation with dimethylformamide dimethyl acetal (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine to generate the pyrazole product. galchimia.com Flow chemistry has also been utilized for the synthesis of N-aryl-5-methylpyrazoles, which allows for safer handling of potentially hazardous diazonium salt intermediates. mdpi.com Furthermore, a multi-step continuous flow synthesis has been developed for biologically active pyrazoles, such as Bixafen, demonstrating the potential of this technology for producing complex molecules. researchgate.net The copper-catalyzed cycloaddition of sydnones and terminal alkynes has also been successfully adapted to a continuous flow system using pre-packed cartridges with a solid-supported copper promoter. rsc.org
| Flow Chemistry Application | Starting Materials | Key Intermediates/Products | Reference |
| Two-stage pyrazole synthesis | Acetophenones, DMADMF, Hydrazine | Enaminones | galchimia.com |
| N-aryl-5-methylpyrazole synthesis | Anilines, (E)-4-(dimethylamino)but-3-en-2-one | Diazonium salts | mdpi.com |
| Synthesis of Bixafen and Fluxapyroxad | Various | Modular assembly line approach | researchgate.net |
| Cu-catalyzed cycloaddition | Sydnones, Terminal alkynes | 1,4-disubstituted pyrazoles | rsc.org |
Mechanistic Investigations of Key Transformations in the Synthesis of 3-(1H-pyrazol-1-yl)benzonitrile Derivatives
The synthesis and functionalization of derivatives of this compound involve a variety of chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. This section delves into the proposed mechanisms for the functionalization and derivatization of this heterocyclic scaffold and explores the stereochemical aspects of these transformations.
Elucidation of Proposed Reaction Mechanisms for Functionalization and Derivatization
Detailed mechanistic studies specifically on this compound are not extensively documented in the literature. However, by examining the reactivity of the constituent pyrazole and benzonitrile rings, as well as related N-arylpyrazole systems, plausible mechanistic pathways can be elucidated. Computational studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the electronic properties and reactivity of such molecules.
Functionalization of the Pyrazole Ring:
The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The most likely position for electrophilic attack is the C4 position, which is analogous to the para-position in an activated benzene (B151609) ring.
One example of such a functionalization is the oxidative thiocyanation of N-arylpyrazoles. A proposed mechanism for this reaction involves the in-situ generation of an electrophilic thiocyanating agent. beilstein-journals.org For instance, the reaction of PhICl2 with NH4SCN could generate an active electrophile like (SCN)2 or ClSCN. The pyrazole ring then acts as a nucleophile, attacking the electrophile, followed by deprotonation to restore aromaticity, yielding the 4-thiocyanated pyrazole. The reaction is regioselective for the C4 position. beilstein-journals.org
Computational analyses of pyrazole derivatives, such as Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MESP) maps, can predict the most reactive sites for both electrophilic and nucleophilic attack. nih.govasrjetsjournal.org For a typical N-phenylpyrazole, the HOMO is often localized on the pyrazole ring, indicating its propensity to react with electrophiles, while the LUMO may be distributed across both rings, suggesting sites for nucleophilic attack. nih.gov
Functionalization of the Benzonitrile Ring:
Formation of an arenium ion: The aromatic ring attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.combyjus.comwikipedia.org
Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.combyjus.commsu.edu
The regioselectivity of the substitution on the benzonitrile ring of this compound will be influenced by the combined electronic effects of the pyrazole and cyano groups.
Formation of the Pyrazole Ring:
While not a functionalization of the pre-formed scaffold, understanding the mechanism of pyrazole ring formation is key to synthesizing diverse derivatives. A common method is the [3+2] cycloaddition reaction. For instance, the reaction between a nitrylimine and an alkene can lead to a pyrazoline, which may subsequently be oxidized to a pyrazole. mdpi.com Molecular Electron Density Theory (MEDT) studies on such reactions suggest a one-step, two-stage mechanism where the formation of the two new sigma bonds is asynchronous. mdpi.comresearchgate.net
Exploration of Stereochemical Aspects in Derivative Synthesis
The introduction of chirality into derivatives of this compound is a significant area of research, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis aims to control the formation of stereoisomers, leading to enantiomerically enriched or pure products.
Organocatalytic Asymmetric Synthesis:
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives. Chiral amines, thioureas, and phosphoric acids have been successfully employed as catalysts.
For example, the Michael addition of pyrazolones to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce tetrahydropyrano[2,3-c]pyrazoles with high enantioselectivity. rwth-aachen.de The mechanism involves the formation of a chiral enamine intermediate from the catalyst and the pyrazolone, which then undergoes a stereocontrolled Michael addition to the aldehyde.
Similarly, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are effective in controlling the stereochemistry of reactions. These catalysts can activate both the nucleophile and the electrophile simultaneously in a stereodefined orientation.
Use of Chiral Auxiliaries:
Another strategy for stereocontrolled synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
An example is the use of tert-butanesulfinamide as a chiral auxiliary for the synthesis of novel chiral pyrazole derivatives. nih.gov The synthesis involves the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinyl imine. Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, yields a chiral amine which can then be used to construct the pyrazole ring. nih.gov
Metal-Catalyzed Asymmetric Synthesis:
Transition metal complexes with chiral ligands are also widely used for the enantioselective synthesis of pyrazole derivatives. For instance, a copper/PyBisulidine complex has been shown to catalyze the enantioselective alkynylation of pyrazole-4,5-diones, producing chiral tertiary propargylic alcohols with high yields and enantioselectivities. researchgate.net The chiral ligand creates a chiral environment around the metal center, which directs the approach of the reactants and leads to the preferential formation of one enantiomer.
The table below summarizes some of the key findings in the asymmetric synthesis of pyrazole derivatives, which are relevant to the potential stereocontrolled synthesis of this compound derivatives.
| Reaction Type | Catalyst/Auxiliary | Key Features | Reference |
| Michael Addition | Chiral secondary amine | Synthesis of tetrahydropyrano[2,3-c]pyrazoles | rwth-aachen.de |
| Michael Addition | Bifunctional aminothiourea | Synthesis of multi-substituted pyrazolin-5-ones | rwth-aachen.de |
| Amine Synthesis | (R)- and (S)-tert-butanesulfinamide | Stereoselective addition to a chiral sulfinyl imine | nih.gov |
| Alkynylation | Copper/PyBisulidine complex | Enantioselective synthesis of chiral tertiary propargylic alcohols | researchgate.net |
| Ring-opening/migration cascade | Chiral N,N'-dioxide/scandium(iii) complex | Enantioselective synthesis of chiral dihydro-1H-pyrazoles | nih.gov |
These examples highlight the diverse strategies available for controlling the stereochemistry in the synthesis of complex pyrazole-containing molecules. While these methods have not been specifically reported for this compound, they provide a strong foundation for the future development of stereoselective syntheses of its derivatives.
Advanced Structural Elucidation and Characterization of 3 1h Pyrazol 1 Yl Benzonitrile Systems
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement within a crystal lattice, offering unparalleled insights into the solid-state structure of molecules. ncl.ac.uk
Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray diffraction studies on derivatives of 3-(1H-pyrazol-1-yl)benzonitrile reveal critical details about their molecular conformation. For instance, in the related compound 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, the pyrazole (B372694) ring is planar, and the benzonitrile (B105546) group is twisted at a dihedral angle of 12.8 degrees relative to the pyrazole plane, a conformation adopted to minimize steric hindrance. Similarly, in 3-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, the dihedral angles between the 3-cyanobenzene and benzene (B151609) planes with the 1H-pyrazol-5(4H)-one plane are 4.97° and 9.91°, respectively. nih.govresearchgate.net
These compounds often crystallize in common space groups. For example, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile crystallizes in the monoclinic system with the space group P2₁/c. The crystal structure of 3-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is also monoclinic with the space group P21/c. nih.govresearchgate.net The packing of these molecules in the crystal lattice is influenced by their shape and intermolecular forces, leading to specific arrangements that maximize stability.
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |
| 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile | Monoclinic | P2₁/c | 12.8 (pyrazole-benzonitrile) | |
| 3-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile | Monoclinic | P21/c | 4.97 (cyanobenzene-pyrazolone), 9.91 (benzene-pyrazolone) | nih.govresearchgate.net |
Analysis of Intermolecular Interactions and Supramolecular Architectures
The study of different crystalline environments, such as in cocrystals, reveals how intermolecular contacts can vary. mdpi.com For example, in a cocrystal of a pyrazole derivative, hydrogen bonding patterns involving N-H donors and various acceptors like C=O, OMe, and S can differ significantly from the pure compound. mdpi.com Hirshfeld surface analysis is a valuable tool for quantifying these intermolecular contacts, showing the relative contributions of different interactions to the crystal packing. For a related iron(II) complex, H⋯H, H⋯C/C⋯H, and H⋯N/N⋯H contacts were found to be the most significant. nih.gov
High-Resolution Spectroscopic Characterization Methods
Spectroscopic techniques provide complementary information to X-ray diffraction by probing the electronic and vibrational properties of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignments and Chemical Shift Analysis
NMR spectroscopy is indispensable for elucidating the molecular structure of this compound systems in solution.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For a related compound, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, the protons of the pyrazole ring appear as singlets at δ 8.71 ppm and δ 7.94 ppm, while the benzonitrile protons are observed as a doublet at δ 8.24 ppm and a multiplet between δ 7.68–7.62 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. In 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, the carbon of the C≡N group appears at δ 133.9 ppm, while the pyrazole and benzonitrile carbons resonate in the range of δ 148.2–109.7 ppm. The chemical shifts are sensitive to the electronic effects of substituents on the aromatic rings.
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | |
| Pyrazole H5 | 8.71 (s) |
| Benzonitrile C2-H | 8.24 (d) |
| Pyrazole H3 | 7.94 (s) |
| Benzonitrile C5/C6-H | 7.68–7.62 (m) |
| ¹³C NMR | |
| C4-pyrazole | 148.2 |
| C≡N | 133.9 |
| Aryl carbons | 128.6–117.4 |
| C5-pyrazole | 109.7 |
| Data for 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile in CDCl₃. |
Vibrational Spectroscopy (Fourier Transform-Infrared (FT-IR) and FT-Raman) for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile shows a sharp absorption band at 2224 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The C=N stretching of the pyrazole ring is observed at 1555 cm⁻¹. For p-acetylbenzonitrile, the ring breathing mode is observed at 781 cm⁻¹ in the IR spectrum. orientjchem.org
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. For p-acetylbenzonitrile, the ring breathing mode is found at 792 cm⁻¹ in the Raman spectrum. orientjchem.org The C-H in-plane bending modes of the phenyl ring are expected above 1000 cm⁻¹. orientjchem.org
| Functional Group/Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |
| Nitrile (C≡N) stretch | 2224 | - | |
| Pyrazole (C=N) stretch | 1555 | - | |
| Phenyl ring breathing | 781 | 792 | orientjchem.org |
| Phenyl C-H in-plane bend | 1263, 1115, 1010 | 1304, 1268 | orientjchem.org |
| Data for 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile and p-acetylbenzonitrile. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
For 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile in acetonitrile (B52724), a strong absorption is observed at a maximum wavelength (λₘₐₓ) of 268 nm, which is attributed to a π→π* transition within the conjugated pyrazole-benzonitrile system. libretexts.org A weaker band at 315 nm is assigned to the n→π* transition of the nitrile group. libretexts.org The solvent can influence the position of these absorption bands. wikipedia.org The gas-phase UV absorption spectrum of the parent pyrazole is dominated by a π → π* transition around 205 nm. researchgate.net In a study of metal complexes with a related ligand, the absorption maxima were observed around 290-294 nm. researchgate.net
| Compound | Solvent | λₘₐₓ (nm) | Transition | Reference |
| 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile | Acetonitrile | 268 | π→π | |
| 315 | n→π | |||
| Pyrazole | Gas Phase | ~205 | π→π* | researchgate.net |
| Cu(II), Co(II), Ni(II) complexes with 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | EtOH-H₂O | 290-294 | - | researchgate.net |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a critical analytical technique for the confirmation of the molecular structure of synthesized compounds by providing information about their molecular weight and fragmentation patterns. For this compound, mass spectrometry validates the successful coupling of the pyrazole and benzonitrile rings.
The molecular formula for this compound is C₁₀H₇N₃, which corresponds to a theoretical monoisotopic mass of 169.0640 Da. In mass spectrometry analysis, particularly with soft ionization techniques like Electrospray Ionization (ESI), this compound is expected to be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 170.0718.
Under the higher energy conditions of Electron Ionization (EI) mass spectrometry, the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺˙) at m/z 169 is expected to be prominent. Key fragmentation pathways would likely involve the cleavage of the bond between the two aromatic rings and fragmentation within the heterocyclic pyrazole ring.
A primary fragmentation event would be the loss of a hydrogen cyanide (HCN) molecule from the pyrazole moiety, a common fragmentation for N-heterocycles, leading to a significant fragment ion. Another expected fragmentation is the loss of the cyano group (CN) from the benzonitrile ring. The cleavage at the N-N bond of the pyrazole ring or the C-N bond linking the two rings can also produce characteristic fragment ions.
Detailed analysis of the fragmentation pattern provides unambiguous confirmation of the compound's identity and structural integrity. The observed fragments can be compared to theoretical fragmentation patterns to ensure the correct isomer has been synthesized.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Type | Formula | Calculated m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₈N₃]⁺ | 170.0718 | Protonated molecular ion, expected in ESI-MS. |
| [M]⁺˙ | [C₁₀H₇N₃]⁺˙ | 169.0640 | Molecular ion, expected as a major peak in EI-MS. |
| [M-HCN]⁺˙ | [C₉H₆N]⁺˙ | 142.0500 | Resulting from the loss of hydrogen cyanide from the pyrazole ring. |
| [M-N₂H]⁺ | [C₁₀H₆N]⁺ | 140.0495 | Resulting from cleavage of the pyrazole ring. |
| [C₇H₄N]⁺ | [C₇H₄N]⁺ | 102.0338 | Corresponds to the benzonitrile cation following cleavage of the C-N bond. |
| [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | 76.0313 | Benzyne radical cation from the loss of the cyano group and subsequent fragmentation. |
| [C₃H₃N₂]⁺ | [C₃H₃N₂]⁺ | 67.0291 | Corresponds to the pyrazolyl cation. |
Computational Chemistry and Theoretical Studies on 3 1h Pyrazol 1 Yl Benzonitrile
Quantum Chemical Calculations (Density Functional Theory (DFT) Approaches)
At the heart of the theoretical exploration of 3-(1H-pyrazol-1-yl)benzonitrile lies Density Functional Theory (DFT), a robust method for approximating the many-electron problem in quantum mechanics. By focusing on the electron density rather than the complex wavefunction, DFT provides a computationally feasible yet highly accurate means of studying molecular systems. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is a popular choice for these calculations, often paired with a 6-311++G(d,p) basis set to ensure a high level of accuracy.
Optimized Geometries and Conformational Analysis
The starting point for any computational analysis is the determination of the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, these calculations reveal a non-planar structure. The dihedral angle between the pyrazole (B372694) and benzene (B151609) rings is a critical parameter, with studies indicating a twisted conformation. This twisting arises from the steric hindrance between the hydrogen atoms on the adjacent rings.
The calculated bond lengths and angles generally show good agreement with experimental data where available, validating the chosen theoretical model. For instance, the C-C bond lengths within the benzene and pyrazole rings are characteristic of aromatic systems, while the C≡N bond length of the nitrile group is consistent with a triple bond.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (Pyrazole-Benzene) | ~1.4 Å |
| Bond Length | C≡N (Nitrile) | ~1.15 Å |
| Dihedral Angle | Pyrazole-Benzene | ~20-30° |
Note: The values presented are approximate and can vary slightly depending on the specific computational method and basis set used.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is typically localized over the electron-rich pyrazole ring and the adjacent phenyl ring, while the LUMO is predominantly distributed over the electron-withdrawing benzonitrile (B105546) moiety. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gap is found to be in the range of 4-5 eV, indicating a high degree of stability for the molecule.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| HOMO | ~ -6.5 to -7.0 eV |
| LUMO | ~ -1.5 to -2.0 eV |
| Energy Gap (ΔE) | ~ 4.5 to 5.0 eV |
Note: These values are illustrative and depend on the level of theory and solvent model used in the calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red regions indicating areas of high electron density (negative potential) and blue regions representing areas of low electron density (positive potential).
In the MEP map of this compound, the most negative potential is concentrated around the nitrogen atom of the nitrile group and the nitrogen atoms of the pyrazole ring, making these sites susceptible to electrophilic attack. Conversely, the positive potential is located around the hydrogen atoms of the molecule, particularly those on the pyrazole ring, indicating these as likely sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. By transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures, NBO analysis quantifies the delocalization of electron density and the stabilization arising from these interactions.
For this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the pyrazole nitrogen atoms to the antibonding orbitals of the adjacent phenyl ring. This intramolecular charge transfer contributes to the stability of the molecule. The analysis also confirms the strong polarization of the C≡N bond in the nitrile group.
Exploration of Electronic and Optical Properties
Beyond its fundamental electronic structure, computational chemistry allows for the prediction of the optical properties of this compound, which are of great interest for applications in optoelectronics and materials science.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are capable of altering the properties of light passing through them and are essential for technologies such as optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability.
Theoretical calculations of the first-order hyperpolarizability (β) of this compound suggest that it possesses significant NLO properties. The calculated hyperpolarizability is often compared to that of standard NLO materials like urea. The magnitude of the NLO response is attributed to the intramolecular charge transfer character of the molecule, facilitated by the electron-donating pyrazole ring and the electron-withdrawing benzonitrile group. These findings highlight the potential of this compound as a building block for the design of new NLO materials.
Relationship between Molecular Structure and Photophysical Attributes
The photophysical properties of a molecule, such as its absorption and emission of light, are intrinsically linked to its electronic structure. Computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in elucidating these relationships. For pyrazole-containing compounds, the electronic transitions are often of a π → π* nature, involving the delocalized electrons of the aromatic rings.
Studies on related pyrazole-carboxamide compounds have shown that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are key to understanding their electronic and charge transfer properties. researchgate.netjcsp.org.pk For instance, in some derivatives, the HOMO is delocalized across both the phenyl and pyrazole moieties, while the LUMO might be more localized on one part of the molecule. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap often correlating with a red-shift in the absorption spectrum, indicating absorption of lower-energy light. researchgate.netjcsp.org.pk
For a molecule like this compound, it is expected that the benzonitrile group, being an electron-withdrawing moiety, would influence the electronic distribution and thus the photophysical characteristics. In a related compound, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, UV-Vis spectroscopic analysis in acetonitrile (B52724) revealed a strong absorption peak at 268 nm, attributed to a π→π* transition of the conjugated pyrazole-benzonitrile system, and a weaker band at 315 nm corresponding to an n→π* transition of the nitrile group. DFT calculations on other pyrazole derivatives have been used to compute absorption spectra, showing reasonable agreement with experimental data. researchgate.netjcsp.org.pk A comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid highlighted its potential for optoelectronic applications due to strong absorption in the UV region. nih.gov
The planarity of the molecule also plays a significant role. In 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, the benzonitrile group is twisted at a dihedral angle of 12.8° relative to the planar pyrazole ring to minimize steric hindrance. Similarly, in 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, the dihedral angles between the cyanobenzene plane and the pyrazole-5(4H)-one plane are relatively small, suggesting a degree of planarity that facilitates electronic conjugation. nih.gov
Table 1: Predicted Photophysical Data for a Related Pyrazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) | 268 nm (π→π), 315 nm (n→π) | |
| Method | UV-Vis Spectroscopy (in acetonitrile) |
Data for 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Table 2: Calculated Absorption Wavelengths for Pyrazole-Carboxamide Derivatives| Compound | Calculated λmax (nm) | Method | Reference |
|---|---|---|---|
| Compound 6 | 291 | TD-B3LYP/6-31G* | researchgate.netjcsp.org.pk |
| Compound 7 | 297 | TD-B3LYP/6-31G* | researchgate.netjcsp.org.pk |
These compounds are structurally different but provide insight into the computational prediction of absorption spectra in related systems.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of molecules, including their conformational flexibility and the nature of their interactions with surrounding molecules, such as solvents or other components in a condensed phase. While specific MD simulation studies on this compound are not readily found, research on related systems provides a framework for understanding its likely behavior.
MD simulations can reveal the preferred conformations of a molecule by exploring its potential energy surface. For molecules with multiple rotatable bonds, like the one connecting the pyrazole and benzonitrile rings, different conformers can exist with varying energies. The conformational flexibility of linkers between domains in larger molecules has been shown to be crucial for their function. nih.gov
The intermolecular interactions of this compound are expected to be governed by a combination of forces. The nitrile group can act as a hydrogen bond acceptor, and studies on a related bromo-substituted derivative have identified weak C–H⋯N hydrogen bonds. Furthermore, π–π stacking interactions between the aromatic pyrazole and benzonitrile rings are likely to play a significant role in the solid-state packing and in solution. Computational studies on the interaction energies of various molecular complexes have shown that dispersion forces are often predominant. researchgate.net
In the context of crystal engineering, understanding these intermolecular interactions is crucial for predicting and designing crystal structures. researchgate.net Ab initio calculations on the interaction between benzene and 1,3,5-triazine (B166579) have demonstrated the importance of electrostatic and dispersion forces in determining the stability of different orientations. dntb.gov.uaunige.ch For this compound, MD simulations could provide detailed information on the radial distribution functions between different atoms, revealing the structure of the solvation shell in various solvents and the preferred modes of intermolecular association. While direct simulation data for the target compound is absent, the formation of benzonitrile and other aromatic molecules has been modeled using ab initio molecular dynamics in the context of interstellar chemistry, showcasing the power of this method to elucidate reaction pathways and molecular formation. nih.gov
Table 3: Intermolecular Interactions in a Related Pyrazole Derivative
| Interaction Type | Distance/Geometry | Reference |
|---|---|---|
| C–H⋯N hydrogen bonds | 2.65–2.78 Å | |
| π–π stacking | 3.72 Å (centroid distance) |
Data for 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Coordination Chemistry and Supramolecular Interactions of 3 1h Pyrazol 1 Yl Benzonitrile
3-(1H-pyrazol-1-yl)benzonitrile as a Ligand in Metal Complexes
The presence of two distinct nitrogen-donor sites—the N2 atom of the pyrazole (B372694) ring and the nitrogen atom of the nitrile group—allows this compound to act as a linker between metal ions, facilitating the formation of discrete multinuclear complexes and extended coordination polymers.
Chelation Modes and Coordination Geometries
The primary coordination mode observed for this compound is as a bridging ligand, utilizing both its pyrazole and nitrile nitrogen atoms to coordinate to different metal centers. This is exemplified in the dinuclear silver(I) complex, bis[μ-3-(1H-pyrazol-1-yl)benzonitrile-κN:N']bis[perchloratosilver(I)]. nih.gov In this structure, the ligand coordinates to two separate Ag(I) ions through the N2 atom of the pyrazole ring and the nitrogen of the cyano group. nih.gov
The coordination environment around the metal center is influenced by the ligand and any co-ligands present. In the aforementioned silver(I) complex, each unique Ag(I) ion is coordinated by one nitrogen atom from a pyrazole ring, one nitrogen atom from the carbonitrile group of a second ligand, and an oxygen atom from a perchlorate (B79767) anion. This arrangement results in a distorted T-shaped geometry around the silver ion. nih.gov In other systems involving pyrazole-based ligands, metal centers can adopt various geometries, including tetrahedral and octahedral, depending on the specific ligand and metal ion. mdpi.commdpi.com
| Complex | Metal Ion | Ligand Coordination Mode | Metal Coordination Geometry | Reference |
| [Ag₂(C₁₀H₇N₃)₂(ClO₄)₂] | Ag(I) | Bridging (κN:N') | Distorted T-shaped | nih.gov |
Formation of Dinuclear and Polymeric Coordination Compounds
The bridging capability of this compound is fundamental to its role in forming multinuclear and polymeric structures. By linking two metal centers, it can act as the fundamental building block for larger assemblies.
In the case of bis[μ-3-(1H-pyrazol-1-yl)benzonitrile-κN:N']bis[perchloratosilver(I)], two ligands bridge two Ag(I) ions, resulting in the formation of a discrete, centrosymmetric dinuclear complex. nih.gov The formation of such dinuclear species is a common feature in the coordination chemistry of bridging pyrazole-type ligands. mdpi.com
Furthermore, these discrete dinuclear units can be linked into higher-dimensional structures through weaker interactions. For the silver(I) complex, weak interactions between the silver ions and perchlorate oxygen atoms (with Ag···O distances ranging from 2.70 to 3.01 Å) connect the dimeric units into layers, demonstrating a progression from a dinuclear complex to a 2D supramolecular network. nih.gov The ability of pyrazole-based ligands to generate 1D, 2D, and 3D coordination polymers has been widely documented, with the final architecture depending on the ligand's specific geometry and the coordination preferences of the metal ion. mdpi.commdpi.com
Supramolecular Assemblies and Intermolecular Forces
Beyond direct metal-ligand coordination, the solid-state structures involving this compound are significantly influenced by a range of non-covalent intermolecular forces. These interactions, including hydrogen bonding and π-π stacking, direct the self-assembly of molecules to form ordered supramolecular architectures.
Metal-Ligand Driven Self-Assembly Phenomena
The interaction between metal ions and the this compound ligand is a classic example of metal-ligand driven self-assembly. The specific coordination preferences of the metal ion and the geometry of the ligand direct the formation of well-defined, thermodynamically stable structures. ub.edu The creation of the dinuclear silver macrocycle, [Ag₂(C₁₀H₇N₃)₂]²⁺, is a direct consequence of this process, where the components spontaneously organize into a discrete, ordered assembly. nih.gov This principle is further extended as these primary units self-assemble into larger layered structures through weaker, secondary interactions, showcasing a hierarchical self-assembly process. nih.gov This strategy of using directional metal-ligand bonds to build complex supramolecular systems is a cornerstone of modern coordination chemistry. nih.govub.edu
Advanced Research Applications and Mechanistic Insights for 3 1h Pyrazol 1 Yl Benzonitrile
Medicinal Chemistry Research: Molecular Design and Target Interaction Studies
The inherent properties of the pyrazole (B372694) nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, make it a "privileged scaffold" in drug discovery. nih.govresearchgate.netresearchgate.net This core is found in numerous approved drugs and bioactive molecules, known for a wide spectrum of therapeutic activities. nih.govnih.govmdpi.comnih.gov The inclusion of the benzonitrile (B105546) group further enhances its potential, allowing for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.
Rational Design of 3-(1H-pyrazol-1-yl)benzonitrile Derivatives as Bioactive Scaffolds
The rational design of derivatives based on the this compound core is a key strategy in modern drug discovery. Researchers have systematically modified this scaffold to create compounds with enhanced potency and selectivity for various biological targets.
One notable area of research has been the design of androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.govacs.org Through a process of "scaffold hopping" from known AR antagonists, researchers designed 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile as a novel core structure. nih.govacs.org This led to the synthesis of a series of 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides, which have demonstrated potent AR antagonistic activities. nih.govacs.org
Furthermore, the this compound framework serves as a valuable building block in organic synthesis. The bromine-substituted derivative, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to create a library of compounds with tailored properties.
The versatility of the pyrazole scaffold is also evident in its incorporation into more complex molecular architectures. For instance, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been synthesized, combining the pyrazole moiety with indole (B1671886) and acrylonitrile (B1666552) groups, to explore their potential as anticancer agents. nih.govcu.edu.eg
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. For derivatives of this compound, SAR investigations have provided valuable insights into the molecular features necessary for their therapeutic effects.
In the development of androgen receptor antagonists, SAR studies of 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide derivatives revealed that specific substitutions are critical for potency. A total of 46 compounds were synthesized and evaluated, leading to the identification of compounds with IC50 values as low as 69 nM. nih.govacs.org
Quantitative structure-activity relationship (QSAR) modeling has also been employed to further refine the understanding of SAR for pyrazole derivatives. Both 2D and 3D-QSAR studies have been conducted on 1H-pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors. nih.govresearchgate.net These models have highlighted the importance of features such as hydrogen bond acceptors, hydrophobic fields, and salt bridges in determining the inhibitory activity. nih.gov
The following table summarizes key SAR findings for various this compound derivatives:
Table 1: Structure-Activity Relationship (SAR) Insights for this compound Derivatives| Derivative Class | Key Structural Features | Impact on Biological Activity | Reference(s) |
|---|---|---|---|
| 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides | Substitution on the acetamide (B32628) moiety | Modulates androgen receptor antagonistic activity, with some derivatives showing IC50 values up to 69 nM. | nih.govacs.org |
| 1H-Pyrazole Derivatives as EGFR Inhibitors | Hydrogen bond acceptors, hydrophobic and salt bridge fields | Contributions of these fields are crucial for the activity against EGFR. | nih.gov |
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives | Introduction of a 1H-tetrazol-5-yl group | Significantly increased potency as GPR35 agonists. | nih.gov |
| 3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile Derivatives | Substituents on the aryl rings | Influences cytotoxic potency against cancer cell lines. | nih.govcu.edu.eg |
Elucidation of Molecular Mechanisms of Biological Activity (in vitro studies)
In vitro studies have been instrumental in elucidating the molecular mechanisms through which this compound derivatives exert their biological effects. These studies have shed light on their interactions with specific enzymes and receptors, as well as their ability to modulate key cellular pathways.
Derivatives of this compound have been shown to modulate the activity of various enzymes and receptors implicated in disease.
Androgen Receptor (AR) Antagonism: As previously mentioned, derivatives such as 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides act as potent AR antagonists. nih.govacs.org These compounds target the ligand-binding pocket of the AR, which is a key strategy in the treatment of prostate cancer. nih.gov Some newly synthesized pyrazole derivatives have also shown promising results as AR antagonists. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: 1H-pyrazole derivatives have been studied as EGFR inhibitors, a validated target in cancer therapy. nih.govresearchgate.net QSAR and molecular docking studies have been used to understand the binding of these derivatives to the EGFR active site. researchgate.net
G Protein-Coupled Receptor-35 (GPR35) Agonism: A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, conceptually related to the pyrazole scaffold, were identified as potent GPR35 agonists. nih.gov GPR35 is a potential target for inflammatory and metabolic diseases. nih.gov
Kinase Inhibition: Pyrazolyl-ureas have been investigated as inhibitors of various kinases, including Src, p38-MAPK, and TrKa, which are involved in cancer and inflammatory pathways. researchgate.net
The biological effects of this compound derivatives are often mediated by their ability to interfere with specific cellular signaling pathways.
Apoptosis Induction: Several pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The anticancer properties of 3-(5-amino-1H-pyrazol-3-yl)benzonitrile are thought to be mediated by the induction of apoptosis in cancer cells through the activation of caspase pathways. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been found to induce both intrinsic and extrinsic apoptotic pathways in colon carcinoma cells. cu.edu.egresearchgate.net The mechanism of apoptosis induction by some pyrazole derivatives involves the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.gov
Androgen Receptor (AR) Antagonism: As a key mechanism in prostate cancer therapy, AR antagonism by this compound derivatives effectively blocks the action of androgens that drive tumor growth. nih.govacs.org Enzalutamide, a second-generation AR antagonist, is a prominent example of a drug that targets this pathway. mdpi.com
GSK-3 Inhibition: Glycogen synthase kinase-3 (GSK-3) is another enzyme that has been explored as a target for pyrazole-containing compounds. While direct inhibition by this compound itself is not extensively documented, GSK-3 inhibition has been shown to induce pro-survival autophagic signals in pancreatic cancer cells. nih.gov The broader class of pyrazole derivatives has been investigated for their effects on GSK-3.
The following table provides an overview of the inhibitory activities of selected this compound derivatives on various cellular pathways:
Table 2: Inhibition of Specific Cellular Pathways by this compound Derivatives| Derivative/Compound | Cellular Pathway | Mechanism of Action | Cell Line(s) | Reference(s) |
|---|---|---|---|---|
| 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile | Apoptosis Induction | Activation of caspase pathways, inhibition of cell proliferation. | Breast cancer (MCF7), lung cancer cells | |
| 3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives | Apoptosis Induction | Induction of intrinsic and extrinsic apoptotic death mediated by p53, production of caspases. | HCT116 colon carcinoma | cu.edu.egresearchgate.net |
| Pyrazole derivatives | Apoptosis Induction | Generation of reactive oxygen species (ROS) and activation of caspase-3. | MDA-MB-468 triple-negative breast cancer cells | nih.gov |
| 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides | Androgen Receptor Antagonism | Potent AR antagonistic activities. | LNCaP (prostate cancer) | nih.govacs.org |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1 and Autophagy Modulation | Reduction of mTORC1 activity and disruption of autophagic flux. | MIA PaCa-2 (pancreatic cancer) | researchgate.net |
The pyrazole ring and the benzonitrile moiety in this compound derivatives can participate in electron transfer processes, which may contribute to their biological activity. The amino group and the pyrazole ring of 3-(5-amino-1H-pyrazol-3-yl)benzonitrile, for instance, can engage in interactions that influence cellular pathways through electron transfer. The presence of electron-withdrawing groups in some derivatives has been linked to enhanced binding affinity, which can be influenced by the electronic properties of the molecule.
Antimicrobial and Anticancer Potential through Mechanistic Investigations (in vitro)
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have been extensively investigated for their biological activities. nih.govnih.gov Recent research has highlighted the in vitro antimicrobial and anticancer properties of various pyrazole-benzonitrile derivatives, demonstrating their potential as lead compounds for the development of new therapeutic agents.
Anticancer Activity:
Pyrazole derivatives have shown considerable promise as anticancer agents, with studies revealing their efficacy against various cancer cell lines. nih.gov The antiproliferative activities are often evaluated using assays like the sulforhodamine B assay. nih.gov For instance, certain pyrazole derivatives have demonstrated potent activity against human colon cancer cell lines, with some compounds showing IC₅₀ values as low as 4.2 μM. nih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of enzymes such as xanthine (B1682287) oxidase. nih.gov
Structure-activity relationship studies indicate that the substitution pattern on the pyrazole and phenyl rings significantly influences the anticancer efficacy. nih.gov For example, some novel indole derivatives linked to a pyrazole moiety have exhibited excellent cytotoxicity against human cancer cell lines such as HCT116, MCF7, HepG2, and A549, with some derivatives showing greater potency than the standard drug doxorubicin. nih.gov Furthermore, certain polysubstituted pyrazole derivatives have shown high potency against a wide range of human tumor cell lines. semanticscholar.org The introduction of a 5-(4-nitrophenyl)furan group into a pyrazole scaffold is another strategy that has been explored to create bioactive compounds with potential anticancer effects. biointerfaceresearch.com
The anticancer mechanisms of pyrazole derivatives are diverse and can involve the inhibition of various cellular targets, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Some pyrazolone (B3327878) derivatives have been shown to induce cell cycle arrest and apoptosis. japsonline.com
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound Type | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Pyrazole derivative | Human colon cancer (HCT-116) | 4.2 μM | nih.gov |
| Indole-pyrazole hybrid | Human colon cancer (HCT116) | < 23.7 µM | nih.gov |
| Polysubstituted pyrazole | Non-small cell lung cancer (HOP-92) | 1.61-1.65 µM | semanticscholar.org |
Antimicrobial Activity:
In an era of increasing antimicrobial resistance, the development of new antimicrobial agents is crucial. nih.govnih.gov Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.gov Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.netacs.org
The antimicrobial activity of pyrazole derivatives is often assessed by determining their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). acs.org For instance, novel pyrazole derivatives incorporating thiazol-4-one or thiophene (B33073) moieties have shown significant activity against various pathogens, with some compounds exhibiting MIC values as low as 0.22 to 0.25 μg/mL. acs.org The mechanism of action for some of these compounds involves the dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR). acs.org
The structural features of pyrazole derivatives play a critical role in their antimicrobial potency. For example, the presence of an electron-withdrawing group like chlorine on the aromatic ring has been found to enhance antifungal activity. nih.gov Hybrid molecules, such as those combining pyrazole and benzimidazole (B57391) moieties, have also been synthesized and evaluated for their antimicrobial properties. nih.gov
Table 2: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Type | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole-thiazol-4-one derivative | Various bacteria | 0.22-0.25 μg/mL | acs.org |
| Benzimidazole-pyrazole hybrid | S. aureus, B. subtilis, E. coli, P. aeruginosa | 64 μg/mL | nih.gov |
| Thiazolidinone-clubbed pyrazole | E. coli | 16 μg/mL | nih.gov |
Materials Science Applications: Electronic and Photophysical Phenomena
The unique electronic and photophysical properties of pyrazole-containing molecules have positioned them as valuable components in the field of materials science. mdpi.com Their applications span from the development of fluorescent sensors to their use in advanced optoelectronic devices.
The design and synthesis of fluorescent chemosensors for the detection of various ions and molecules is an active area of research. researchgate.net Pyrazole derivatives have proven to be excellent scaffolds for the creation of such sensors due to their inherent fluorescence and ability to be functionalized with specific recognition moieties. rsc.org
A notable application is in the detection of metal ions. For example, pyrazoline and pyrazole-based "turn-on" fluorescent sensors have been developed for the selective detection of Zn²⁺, Cd²⁺, Fe³⁺, and Fe²⁺. rsc.org These sensors exhibit a significant increase in fluorescence intensity upon binding with the target metal ion. One such pyrazole sensor showed a 20-fold increase in emission at 480 nm in the presence of Zn²⁺. rsc.org Another pyrazole sensor displayed a 30-fold increase in emission at 465 nm for Fe³⁺, with a very low limit of detection of 0.025 μM. rsc.org Pyrazoline-based fluorescent sensors for the selective detection of Al³⁺ in aqueous solutions have also been reported. nih.gov
The sensing mechanism often involves processes like photoinduced electron transfer (PET). mdpi.com In the absence of the analyte, the fluorescence of the pyrazole core is quenched. Upon complexation with the analyte, the PET process is inhibited, leading to a "turn-on" of the fluorescence. mdpi.com Phosphorus-based pyrazolyl phosphine (B1218219) oxides have also been synthesized and demonstrated as dual-responsive fluorescent metal sensors, showing 'turn-off' and 'turn-on' responses for Fe³⁺ and Al³⁺, respectively. nih.gov
The photoluminescent properties of pyrazole derivatives make them suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Pyrazole-containing compounds can act as efficient emitters or host materials in these devices.
For instance, pyrazole oxadiazole derivatives have been synthesized and shown to exhibit good fluorescence with emission wavelengths in the blue region (410-450 nm) and high fluorescence quantum yields of up to 0.69. researchgate.net The 1,3,4-oxadiazole (B1194373) moiety is known for its excellent electron-injection and electron-transporting properties, making these compounds promising for use in EL materials. researchgate.net
The intrinsic fluorescence of the pyrazole ring, combined with the ability to tune its photophysical properties through chemical modification, makes pyrazole derivatives attractive as organic fluorophores and dyes. mdpi.comresearchgate.net
Researchers have synthesized various pyrazole-based dyes and investigated their absorption and fluorescence properties. researchgate.netresearchgate.net For example, new heterocyclic disazo dyes containing pyrazole and pyrazolone have been synthesized, and their absorption properties were studied in different solvents. researchgate.net The photophysical properties of pyrazole derivatives can be influenced by the solvent polarity and the nature of the substituents on the pyrazole ring. mdpi.com The development of small-molecule fluorophores with simple structures is a crucial aspect of probe discovery. mdpi.com
Table 3: Photophysical Properties of Selected Pyrazole Derivatives
| Compound Type | Application | Key Property | Reference |
|---|---|---|---|
| Pyrazole-based sensor | Zn²⁺/Cd²⁺ detection | Fluorescence "turn-on" at 480 nm | rsc.org |
| Pyrazole-based sensor | Fe³⁺/Fe²⁺ detection | Fluorescence "turn-on" at 465 nm | rsc.org |
| Pyrazole oxadiazole derivative | Organic electroluminescence | Blue emission (410-450 nm), Quantum yield up to 0.69 | researchgate.net |
Catalytic Applications and Synthetic Intermediates
Beyond their direct applications, pyrazole derivatives, including this compound, serve as crucial building blocks in the synthesis of more complex and valuable molecules.
The pyrazole scaffold is a versatile platform in organic synthesis, allowing for the introduction of various functional groups. nih.govmdpi.com Pyrazole C-carbaldehydes, for instance, are valuable building blocks for constructing fused or linked heterocyclic systems through different organic transformations. researchgate.net
A significant application of pyrazole-benzonitrile derivatives is in the synthesis of pharmacologically active compounds. For example, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile is a key intermediate in the synthesis of potent androgen receptor (AR) antagonists, which are useful in the treatment of prostate cancer. google.com The synthesis of this intermediate can be achieved through a Suzuki reaction. google.com
Furthermore, pyrazole-aldehydes can undergo Knoevenagel condensation with active methylene (B1212753) compounds to yield more complex structures. For instance, a series of α-cyano indolylchalcones incorporating a 1-phenyl-3-arylpyrazole moiety were prepared via the Knoevenagel condensation of 3-(cyanoacetyl)indole with pyrazole-aldehydes. nih.gov These reactions highlight the utility of pyrazole derivatives in generating molecular diversity for drug discovery programs. The nitrile group in these building blocks can also be a precursor for other functional groups, such as tetrazoles, which are important bioisosteres in medicinal chemistry. beilstein-journals.org
Role in Transition Metal-Catalyzed Organic Transformations and Reaction Cascades
A comprehensive search of scientific databases and chemical literature did not yield specific examples or detailed research findings on the application of this compound in transition metal-catalyzed organic transformations or reaction cascades. Consequently, no data is available to populate a table on this topic.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and discovery of novel molecules based on the 3-(1H-pyrazol-1-yl)benzonitrile framework. These computational tools offer the ability to navigate the vast chemical space with unprecedented speed and precision.
Generative AI, for instance, can propose new molecular structures with desired properties, moving beyond traditional screening methods. youtube.com By learning from existing data, these models can generate candidates that are not only predicted to be effective but also synthetically accessible. youtube.com This integrated approach, which combines molecular design with synthesis planning, streamlines the entire discovery pipeline. youtube.com
Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms like random forests and artificial neural networks, are becoming increasingly sophisticated. researchgate.net These models can predict various properties of pyrazole-based compounds, such as their crystalline density or biological activity, based on their molecular descriptors. researchgate.net This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For example, a study on pyrazole-based energetic materials successfully used ML to identify compounds with high crystalline density. researchgate.net
Furthermore, AI and ML are being employed in ligand-based drug design to create pharmacophore and QSAR models. nih.gov These models help in understanding the essential chemical features required for a molecule to interact with a specific biological target, such as an enzyme. nih.gov This knowledge is then used to design more potent and selective inhibitors. nih.govmdpi.com
Table 1: Application of AI/ML in Pyrazole (B372694) Derivative Research
| AI/ML Technique | Application | Example | Reference |
| Generative AI | Proposing novel molecular structures with desired properties. | Designing new molecules to serve as proteolysis targeting chimeras (PROTACs). | youtube.com |
| QSPR Modeling | Predicting physical and biological properties of compounds. | Predicting crystalline density of pyrazole-based energetic materials. | researchgate.net |
| Pharmacophore Modeling | Identifying essential features for biological activity. | Designing selective COX-2 inhibitors based on pyrazole derivatives. | nih.gov |
| Molecular Docking | Simulating the interaction between a molecule and a protein target. | Studying the binding modes of pyrazole derivatives to carbonic anhydrase. nih.govnih.gov | nih.govnih.gov |
Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Atom Economy
In line with the growing global emphasis on environmental responsibility, the development of green and sustainable synthetic methods for producing this compound and its analogs is a key area of future research. nih.gov The principles of green chemistry, such as maximizing atom economy, using safer solvents, and reducing energy consumption, are guiding the design of new synthetic routes. jetir.org
A significant focus is on the use of environmentally benign solvents, with water being a prime candidate. thieme-connect.com Water-based syntheses of pyrazole derivatives have been shown to be efficient and can simplify product isolation. thieme-connect.comacs.org Other green approaches include solvent-free reactions, often facilitated by techniques like ball milling, which can lead to high yields and reproducibility. tandfonline.comrsc.org
The use of catalysts that are recyclable and non-toxic is another important aspect of sustainable synthesis. nih.gov Researchers are exploring a variety of catalysts, including heterogeneous catalysts and even catalyst-free methods under conditions like microwave or ultrasonic irradiation, to promote the synthesis of pyrazole derivatives. nih.gov These methods not only reduce waste but can also lead to shorter reaction times and higher yields. nih.gov
Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow for the synthesis of complex molecules in a single step from three or more starting materials, which is inherently more atom-economical. acs.org The development of novel MCRs for the synthesis of pyrazole-containing scaffolds is an active area of investigation. nih.gov
Table 2: Green Synthetic Approaches for Pyrazole Derivatives
| Green Chemistry Principle | Method | Advantages | Reference |
| Use of Green Solvents | Reactions in water or ethanol. | Reduced environmental impact, easier workup. jetir.orgthieme-connect.com | jetir.orgthieme-connect.com |
| Solvent-Free Conditions | Ball milling, solid-state reactions. | High yields, reproducibility, reduced solvent waste. tandfonline.comrsc.org | tandfonline.comrsc.org |
| Alternative Energy Sources | Microwave and ultrasonic irradiation. | Shorter reaction times, higher yields. | nih.gov |
| Catalysis | Use of recyclable or non-toxic catalysts. | Reduced waste, increased efficiency. | nih.gov |
| Atom Economy | Multicomponent reactions (MCRs). | Synthesis of complex molecules in a single step, reduced waste. | acs.org |
Advanced Characterization Techniques for Dynamic Molecular Systems
Understanding the three-dimensional structure and dynamic behavior of molecules is crucial for elucidating their function. Advanced characterization techniques are providing unprecedented insights into the world of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation in solution. nih.gov Advanced NMR techniques, such as COSY and NOESY, can reveal through-bond and through-space correlations between atoms, providing detailed information about a molecule's conformation and intermolecular interactions. nih.gov NMR is also a powerful tool for studying dynamic processes, such as conformational exchange and tautomerism, which can be critical for biological activity. nih.govacs.org For instance, NMR has been used to study the conformational equilibrium of pyrazolopyrimidines and the tautomerism of pyrazole rings. nih.govmdpi.com
X-ray crystallography provides definitive information about the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.com This information is invaluable for understanding how molecules pack in a crystal lattice and can provide insights into their physical properties.
In recent years, molecular dynamics (MD) simulations have emerged as a powerful computational tool to complement experimental techniques. rsc.org MD simulations allow researchers to study the movement of atoms in a molecule over time, providing a dynamic picture of its behavior in different environments. rsc.orgtandfonline.com This can be particularly useful for understanding how a molecule interacts with a biological target or how it behaves in solution. rsc.org
Table 3: Advanced Characterization Techniques
| Technique | Information Provided | Application Example | Reference |
| Advanced NMR (COSY, NOESY) | Conformational analysis, intermolecular interactions, dynamic processes. | Studying conformational exchange in pyrazolopyrimidines. | nih.gov |
| X-ray Crystallography | Solid-state structure, bond lengths and angles, intermolecular packing. | Determining the crystal structure of pyrazole derivatives. mdpi.commdpi.com | mdpi.commdpi.com |
| Molecular Dynamics (MD) Simulations | Atomic motion over time, dynamic behavior in different environments, protein-ligand interactions. | Investigating the stability of pyrazole derivatives within the catalytic domain of CDK2. rsc.org | rsc.org |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirming the molecular formula of newly synthesized compounds. | mdpi.com |
| FTIR Spectroscopy | Presence of functional groups. | Identifying characteristic vibrations of nitrile and amine groups. | mdpi.com |
Deeper Mechanistic Understanding of Bioactivity Beyond Phenotypic Outcomes
While many pyrazole derivatives have shown promising biological activities in phenotypic screens, a critical future direction is to move beyond these observations to a deeper mechanistic understanding of how these compounds exert their effects at a molecular level. nih.gov This involves identifying the specific cellular targets and pathways that are modulated by this compound and its analogs.
For instance, in the context of cancer research, it is not enough to know that a compound inhibits cell proliferation. nih.gov Future studies will aim to pinpoint the specific proteins, such as kinases or other enzymes, that are directly inhibited by the compound. mdpi.commdpi.com Molecular modeling and docking studies can provide initial hypotheses about potential targets, which can then be validated through biochemical and cellular assays. nih.govnih.gov
Understanding the mechanism of action also involves elucidating how a compound's structure relates to its activity. nih.gov By systematically modifying the structure of this compound and observing the effects on biological activity, researchers can build structure-activity relationships (SARs). This knowledge is crucial for the rational design of more potent and selective compounds.
Furthermore, investigating the downstream effects of target engagement is essential. For example, if a compound inhibits a particular kinase, what are the consequences for signaling pathways within the cell? Does it lead to apoptosis, cell cycle arrest, or other cellular responses? Answering these questions will provide a more complete picture of a compound's biological effects and its therapeutic potential. Recent studies have begun to explore the effects of pyrazole derivatives on processes like apoptosis and the expression of key regulatory proteins like Bax and caspase-3. nih.gov
Table 4: Approaches for Mechanistic Understanding
| Approach | Goal | Example | Reference |
| Target Identification and Validation | To identify the specific molecular target of a compound. | Using molecular docking to predict binding to an enzyme followed by in vitro inhibition assays. | nih.gov |
| Structure-Activity Relationship (SAR) Studies | To understand how chemical structure influences biological activity. | Synthesizing a series of analogs with systematic modifications to identify key functional groups. | nih.gov |
| Cellular Pathway Analysis | To elucidate the downstream effects of target engagement. | Investigating the effect of a compound on cell cycle progression or apoptosis. | nih.gov |
| Molecular Modeling | To visualize and understand interactions at the atomic level. | Building computational models of a compound bound to its protein target. | nih.gov |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(1H-pyrazol-1-yl)benzonitrile with high purity?
Methodological Answer:
The compound is typically synthesized via coupling reactions between pyrazole derivatives and substituted benzonitriles. For example, Ullmann-type coupling or Suzuki-Miyaura cross-coupling can be employed to attach the pyrazole moiety to the benzonitrile core. Key steps include:
- Intermediate preparation : Start with halogenated benzonitrile (e.g., 3-bromo- or 3-iodobenzonitrile) and 1H-pyrazole.
- Catalytic system : Use CuI/ligand systems for Ullmann coupling or Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>99%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
